molecular formula C20H23N5O2 B11058149 2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile

2-Amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile

Cat. No.: B11058149
M. Wt: 365.4 g/mol
InChI Key: ACQOSMRJEGHXKK-UHFFFAOYSA-N
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Description

2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[310]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile involves multiple steps. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . This reaction results in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid in acetic acid for hydrolysis , and various oxidizing and reducing agents depending on the desired transformation.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds.

Scientific Research Applications

2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-1’-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4’-piperidine]-1,5-dicarbonitrile lies in its spirocyclic structure, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-amino-1'-benzyl-4,4-dimethoxyspiro[3-azabicyclo[3.1.0]hex-2-ene-6,4'-piperidine]-1,5-dicarbonitrile

InChI

InChI=1S/C20H23N5O2/c1-26-20(27-2)19(14-22)17(18(19,13-21)16(23)24-20)8-10-25(11-9-17)12-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H2,23,24)

InChI Key

ACQOSMRJEGHXKK-UHFFFAOYSA-N

Canonical SMILES

COC1(C2(C3(C2(C(=N1)N)C#N)CCN(CC3)CC4=CC=CC=C4)C#N)OC

Origin of Product

United States

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